![molecular formula C9H7ClFNO B1386409 N-(3-chloro-4-fluorophenyl)acrylamide CAS No. 1156926-45-2](/img/structure/B1386409.png)
N-(3-chloro-4-fluorophenyl)acrylamide
Overview
Description
Mechanism of Action
Target of Action
It is known that the compound acts on various cellular pathways.
Mode of Action
N-(3-chloro-4-fluorophenyl)acrylamide has been found to inhibit the activity of certain enzymes. This could explain its anti-cancer and anti-inflammatory properties. In addition, it has been shown to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical Pathways
The compound has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, it has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage.
Pharmacokinetics
, which could limit its use in certain experiments. In addition, it has a short half-life, which could make it difficult to study its long-term effects.
Result of Action
This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of certain inflammatory conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility could be affected by the pH and temperature of the environment. Furthermore, its stability could be influenced by light, heat, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide typically involves the reaction of 3-chloro-4-fluoroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The acrylamide moiety can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of N-(3-chloro-4-fluorophenyl) derivatives as anti-inflammatory agents. A notable compound, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck), demonstrated significant inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in TNF-α-stimulated chondrocytes. This suggests its utility in treating osteoarthritis by suppressing inflammatory pathways through the downregulation of key transcription factors such as NF-κB and STAT-3 .
Table 1: Anti-inflammatory Activity of HS-Ck
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
HS-Ck | 0.5 | Inhibition of iNOS and MMP-13 activities |
Control (No Treatment) | - | Baseline NO production |
Cancer Therapeutics
N-(3-chloro-4-fluorophenyl)acrylamide derivatives are being explored for their anticancer properties. Specifically, compounds incorporating this moiety have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers.
Case Study: EGFR Inhibition
A study demonstrated that acrylamide derivatives significantly improved the drug-like properties of EGFR inhibitors compared to existing drugs like gefitinib. The incorporation of an acrylamide group enhanced both solubility and membrane permeability, leading to better therapeutic profiles .
Table 2: EGFR Inhibition Potency of Acrylamide Derivatives
Compound | IC50 (nM) | Description |
---|---|---|
Gefitinib | 65.2 | Standard EGFR inhibitor |
Acrylamide Derivative (6a) | 8.7 | Improved potency with enhanced properties |
Other Derivatives | Varies | Further optimization required |
Drug Development Strategies
The acrylamide functional group has been shown to enhance the drug-like characteristics of various compounds. Researchers have utilized parallel synthesis strategies to create a library of acrylamide derivatives, allowing for rapid screening and identification of potent candidates for further development .
Table 3: Drug-Like Properties Enhancement
Property | Before Modification | After Modification |
---|---|---|
Solubility | Low | High |
Membrane Permeability | Moderate | High |
Binding Affinity | Variable | Improved |
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-chloro-4-fluorophenyl)acrylamide include:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)
- N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-chloro-4-fluorophenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of acrylamide derivatives, characterized by the presence of an acrylamide functional group attached to a substituted phenyl ring. The specific substitutions (chlorine and fluorine) are believed to enhance its biological activity by improving binding affinity to target proteins.
1. Inhibition of Epidermal Growth Factor Receptor (EGFR)
Research indicates that compounds with acrylamide moieties can serve as irreversible inhibitors of EGFR, a critical target in cancer therapy. For instance, studies have shown that similar acrylamide derivatives exhibit significant inhibition of EGFR autophosphorylation in cell lines such as A549, with inhibition rates exceeding 80% at concentrations as low as 1 μM . The mechanism involves covalent bonding to the cysteine residues in the EGFR active site, leading to prolonged inhibition even after the compound is removed from the medium .
2. Anti-inflammatory Activity
Another notable activity is the anti-inflammatory potential demonstrated in chondrocytes. This compound derivatives have been shown to suppress inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs), which are key players in inflammatory processes associated with conditions like osteoarthritis. This suppression occurs through downregulation of transcription factors such as NF-κB and STAT-3 .
Table 1: Summary of Biological Activities
Case Study 1: EGFR Inhibition in Lung Cancer
In a study focusing on lung cancer treatment, this compound derivatives were evaluated for their ability to inhibit EGFR in A549 cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis in cancer cells, showcasing their potential as therapeutic agents against non-small cell lung cancer (NSCLC) .
Case Study 2: Anti-inflammatory Effects in Osteoarthritis Models
Another investigation assessed the anti-inflammatory properties of these compounds in vitro using TNF-α stimulated chondrocytes. The study found that this compound effectively reduced the expression levels of inflammatory markers, suggesting its utility in developing treatments for osteoarthritis .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPOFLHKDFKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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